Sagittatoside B

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de Sagittatoside B se puede lograr mediante diversos métodos, incluyendo la hidrólisis enzimática. Un método eficiente involucra el uso de β-glucanasa en un sistema bifásico que consiste en acetato de propilo y amortiguador HAc-NaAc (pH 4.5) en una proporción de 1:1 (v/v). La hidrólisis se lleva a cabo a 60°C durante 1 hora, lo que resulta en la conversión completa de epimedin B a this compound . Este método presenta una alta tasa de conversión del 94.0%, incluso después de múltiples ciclos de uso de la enzima .

Métodos de Producción Industrial

Para la producción industrial, se prefiere el método de hidrólisis enzimática debido a su alta eficiencia y mínima formación de subproductos. El proceso involucra el uso de hidrólisis enzimática bifásica reciclable e integrada, lo que simplifica el procedimiento en comparación con los métodos convencionales . Este enfoque es prometedor para la producción a gran escala de this compound, lo que lo hace adecuado para aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

Sagittatoside B experimenta diversas reacciones químicas, incluyendo hidrólisis, hidrogenación, hidroxilación, deshidrogenación, desmetilacion, decarbonilación y conjugación con ácido glucurónico y diferentes azúcares . Estas reacciones son cruciales para su metabolismo y bioactividad.

Reactivos y Condiciones Comunes

Hidrólisis: Generalmente involucra condiciones ácidas o enzimáticas.

Hidrogenación e Hidroxilación: A menudo requieren catalizadores específicos y ambientes controlados.

Desmetilacion y Decarbonilación: Por lo general, se realizan bajo condiciones químicas específicas para eliminar grupos metilo o carbonilo.

Conjugación: Implica la adición de ácido glucurónico o azúcares, a menudo facilitada por enzimas.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios metabolitos que retienen o mejoran la bioactividad de this compound. Estos metabolitos son cruciales para sus efectos terapéuticos y a menudo se estudian por sus propiedades farmacocinéticas .

Aplicaciones Científicas De Investigación

Preparation Methods

The efficient preparation of sagittatoside B is crucial for its application in research and medicine. Recent studies have focused on optimizing enzymatic hydrolysis techniques to enhance yield and reduce byproducts.

- Biphase Enzymatic Hydrolysis : A novel method was developed using β-glucanase in a biphase system with propyl acetate and an acetate buffer. This approach yielded a conversion rate of 94% for this compound from epimedin B, demonstrating high efficiency and reusability of the enzyme over multiple cycles .

Pharmacological Activities

This compound exhibits a range of pharmacological activities that are being actively researched:

- Antioxidant Properties : Studies indicate that this compound possesses significant antioxidant capabilities, which can mitigate oxidative stress in various biological systems.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neurons from damage caused by neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases .

- Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation.

Metabolic Pathways

Understanding the metabolism of this compound is essential for evaluating its efficacy and safety:

- Metabolism in Rats : An ultra-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry (UPLC/Q-TOF-MS) study identified 17 metabolites of this compound in rat plasma, bile, urine, and feces. The major metabolic pathways include hydrolysis, hydrogenation, hydroxylation, and conjugation with glucuronic acid .

| Metabolic Pathway | Description |

|---|---|

| Hydrolysis | Breakdown into simpler sugars |

| Hydrogenation | Addition of hydrogen molecules |

| Hydroxylation | Introduction of hydroxyl groups |

| Conjugation | Formation of conjugates with glucuronic acid |

Toxicological Studies

Recent investigations have also assessed the potential hepatotoxicity associated with compounds derived from Herba Epimedii , including this compound:

- Hepatotoxicity Assessment : A study evaluated the apoptosis induced by various compounds on HepG2 liver cells. Results indicated that while some compounds exhibited significant apoptotic effects, the specific impact of this compound remains to be fully elucidated .

Therapeutic Applications

The potential therapeutic applications of this compound are being explored across various fields:

- Cardiovascular Health : Due to its antioxidant and anti-inflammatory properties, this compound may play a role in cardiovascular health by reducing oxidative damage to blood vessels.

- Bone Health : Similar compounds have shown promise in promoting osteoblast differentiation and inhibiting osteoclastogenesis, suggesting potential applications in osteoporosis treatment .

Mecanismo De Acción

Sagittatoside B ejerce sus efectos a través de varios objetivos moleculares y vías. Promueve la diferenciación de osteoblastos, lo cual es crucial para la formación ósea, e inhibe la expresión de la metaloproteinasa de matriz-9 (MMP-9), que está involucrada en la resorción ósea . Adicionalmente, interactúa con vías relacionadas al estrés oxidativo y la inflamación, contribuyendo a sus efectos terapéuticos .

Comparación Con Compuestos Similares

Sagittatoside B a menudo se compara con otros flavonol glucósidos como:

Epimedin A, B y C: Estos compuestos también se encuentran en Epimedium y comparten bioactividades similares pero difieren en sus estructuras moleculares específicas y potencia.

Icariside I y II: Conocidos por sus propiedades bioactivas, particularmente en la promoción de la salud ósea y la función sexual.

Hiperoside y Quercitrin: Estos flavonoides también están presentes en Epimedium y se han estudiado por sus propiedades antioxidantes y antiinflamatorias.

This compound destaca por su mayor bioactividad y eficiencia en la promoción de la salud ósea en comparación con sus contrapartes .

Actividad Biológica

Sagittatoside B, a natural compound isolated from the traditional Chinese herb Yinyanghuo (Herba Epimedii), has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, metabolic pathways, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

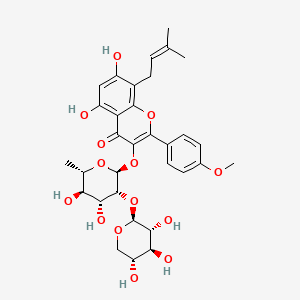

- Molecular Formula : C₃₂H₃₈O₁₄

- Molecular Weight : 646.636 g/mol

- CAS Number : 118525-36-3

- Density : 1.53 g/cm³

- Boiling Point : 895.5 ± 65.0 °C at 760 mmHg

- Flash Point : 286.5 ± 27.8 °C

Pharmacological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties, which help in mitigating oxidative stress in cells. This activity is crucial for protecting against cellular damage and reducing the risk of chronic diseases.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and pathways, contributing to its potential use in treating inflammatory conditions.

3. Neuroprotective Properties

Recent investigations have shown that this compound may protect neurons from oxidative damage and apoptosis, suggesting its potential application in neurodegenerative diseases such as Alzheimer's.

4. Antitumor Activity

This compound has been observed to exhibit cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Metabolism and Bioavailability

The metabolic pathways of this compound have been characterized in animal studies, particularly using rat models. Key metabolic processes include:

- Hydrolysis : Conversion into more bioactive forms.

- Hydrogenation : Modification of molecular structure enhancing bioactivity.

- Hydroxylation and Dehydrogenation : Altering functional groups to improve solubility and efficacy.

These transformations are essential for understanding how this compound is absorbed and utilized in the body, impacting its therapeutic potential.

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated a significant reduction in free radicals, supporting its use as a dietary supplement for oxidative stress management.

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment involving MPTP-induced neurotoxicity in mice, this compound administration resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups. This suggests a protective role against neurodegenerative processes.

Research Findings Summary Table

Propiedades

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38O14/c1-13(2)5-10-17-18(33)11-19(34)21-24(38)29(27(44-28(17)21)15-6-8-16(41-4)9-7-15)45-32-30(25(39)22(36)14(3)43-32)46-31-26(40)23(37)20(35)12-42-31/h5-9,11,14,20,22-23,25-26,30-37,39-40H,10,12H2,1-4H3/t14-,20+,22-,23-,25+,26+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDGQVAUJNUPGW-JGSSSOFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(CO5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary ways Sagittatoside B is metabolized in rats?

A1: [] In rats, this compound undergoes several metabolic transformations, including:

Q2: How does this compound impact bone cells in vitro?

A2: Studies using MC3T3-E1 cells (osteoblasts) showed that this compound at concentrations of 10^-9 to 10^-5 M promotes differentiation and significantly increases calcium deposition, indicating a potential role in bone formation. Additionally, in RAW264.7 cells (osteoclast precursors), this compound suppressed the level of tartrate-resistant acid phosphatase (TRACP), a marker of osteoclast activity, and decreased the number of multinucleated osteoclastic cells, suggesting an inhibitory effect on bone resorption.

Q3: Can this compound be produced through enzymatic hydrolysis?

A3: Yes, this compound can be efficiently produced from Epimedin B using cellulase enzyme. Optimal reaction conditions include a temperature of 50°C, a pH of 5.6 (acetic acid-sodium acetate buffer), a substrate concentration of 20 g/L, and an enzyme-to-substrate mass ratio of 3:5. The identity of the product was confirmed using Mass Spectrometry (MS), 1H-NMR, and 13C-NMR.

Q4: What is the role of lactase-phlorizin hydrolase (LPH) in the intestinal absorption of this compound and other prenylated flavonoids?

A5: LPH plays a significant role in the intestinal absorption of prenylated flavonoids from Herba Epimedii. [] In a four-site perfused rat intestinal model, diglycosides like icariin and triglycosides like Epimedin A, Epimedin B, and Epimedin C were rapidly hydrolyzed in the duodenum and jejunum, producing metabolites like this compound. Co-perfusion with gluconolactone, an LPH inhibitor, significantly inhibited the hydrolysis of these compounds, demonstrating LPH's importance in their absorption.

Q5: Can carbomer influence the enzymatic breakdown of this compound and other flavonoids from Epimedium?

A6: Yes, carbomer affects the enzymatic hydrolysis of total flavonoids from Epimedium. In a buffer solution containing 1% carbomer at 37°C, the hydrolysis rates of Epimedin A, Epimedin B, Epimedin C, and icariin were slower compared to a carbomer-free environment. Notably, the production of secondary glycosides like this compound was promoted in the presence of carbomer.

Q6: Can you provide information about the analytical techniques used to study this compound and related compounds?

A6: Several analytical methods have been employed in the study of this compound and other flavonoids found in Epimedium:

- HPLC (High-Performance Liquid Chromatography): This technique is frequently used to separate, identify, and quantify individual flavonoids in complex mixtures. It's often coupled with other detection methods like DAD (diode-array detection) for quantification and MS (mass spectrometry) for structural characterization. [, , , ]

- UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry): Offers enhanced sensitivity and resolution compared to conventional HPLC, facilitating the identification and characterization of metabolites, even in low concentrations. []

- RRLC-DAD-ESI-MS2 (Rapid Resolution Liquid Chromatography-Diode Array Detection-Electrospray Ionization-Mass Spectrometry): Combines rapid separation with sensitive detection for the identification and structural analysis of multiple compounds in complex mixtures like plant extracts. []

- CZE (Capillary Zone Electrophoresis): Provides a high-resolution separation technique for charged molecules, suitable for analyzing flavonoids. []

- NMR (Nuclear Magnetic Resonance): This technique elucidates the structure and conformation of molecules. 1H-NMR and 13C-NMR are commonly used to characterize the structures of isolated compounds like this compound. [, ]

Q7: Can this compound be found in different Epimedium species?

A7: Yes, this compound has been identified in various species of Epimedium, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.